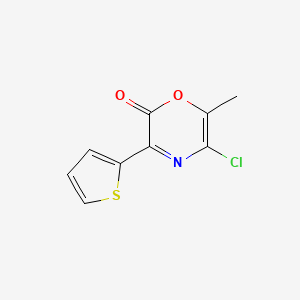
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one is a heterocyclic compound that features a unique combination of chlorine, methyl, and thiophene groups attached to an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiophene with methyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and oxazinone rings allows for interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methyl-3-(phenyl)-2H-1,4-oxazin-2-one: Similar structure but with a phenyl group instead of a thiophene ring.
5-Chloro-6-methyl-3-(pyridin-2-yl)-2H-1,4-oxazin-2-one: Contains a pyridine ring instead of a thiophene ring.
5-Chloro-6-methyl-3-(furan-2-yl)-2H-1,4-oxazin-2-one: Features a furan ring in place of the thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one imparts unique electronic and steric properties, making it distinct from its analogs
Properties
CAS No. |
142330-91-4 |
|---|---|
Molecular Formula |
C9H6ClNO2S |
Molecular Weight |
227.67 g/mol |
IUPAC Name |
5-chloro-6-methyl-3-thiophen-2-yl-1,4-oxazin-2-one |
InChI |
InChI=1S/C9H6ClNO2S/c1-5-8(10)11-7(9(12)13-5)6-3-2-4-14-6/h2-4H,1H3 |
InChI Key |
XAHAUCUWTQPTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)O1)C2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















